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molecular formula CHBaF3O3S B1329483 Barium trifluoromethanesulfonate CAS No. 2794-60-7

Barium trifluoromethanesulfonate

Cat. No. B1329483
M. Wt: 287.41 g/mol
InChI Key: UCJNCJZFRKZIHY-UHFFFAOYSA-N
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Patent
US04219540

Procedure details

43.9 g. of the barium trifluoromethanesulfonate are dissolved in 200 ml of water. To the stirred solution, there are added at room temperature, 22.2 g. of aluminum sulfate dissolved in 150 ml of water. The reaction mixture is then gently heated to 50°-60° C. for 0.5 hours. The warm mixture is then filtered, the filtrate decolorized with charcoal, refiltered and evaporated at reduced pressure and 60° C. to a viscous residue, then dried with a vacuum pump at 50°. The solid residue is collected, grinded and placed in a dessicator over sulfuric acid and under vacuum. The solid analyzed for 4.66% Al and 15.85% S, thus indicating a ratio Al:CF3SO3 of 1:2.87. Yield 25.2 g.
Name
barium trifluoromethanesulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:8])([F:7])[S:3]([O-:6])(=[O:5])=[O:4].[Ba+2].[F:10][C:11]([F:17])([F:16])[S:12]([O-:15])(=[O:14])=[O:13].S([O-])([O-])(=O)=O.[Al+3:23].S([O-])([O-])(=O)=O.S([O-])([O-])(=O)=O.[Al+3]>O>[F:1][C:2]([F:8])([F:7])[S:3]([O-:6])(=[O:5])=[O:4].[Al+3:23].[F:10][C:11]([F:17])([F:16])[S:12]([O-:15])(=[O:14])=[O:13].[F:1][C:2]([F:8])([F:7])[S:3]([O-:6])(=[O:5])=[O:4] |f:0.1.2,3.4.5.6.7,9.10.11.12|

Inputs

Step One
Name
barium trifluoromethanesulfonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(S(=O)(=O)[O-])(F)F.[Ba+2].FC(S(=O)(=O)[O-])(F)F
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Al+3].S(=O)(=O)([O-])[O-].S(=O)(=O)([O-])[O-].[Al+3]
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To the stirred solution, there are added at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then gently heated to 50°-60° C. for 0.5 hours
Duration
0.5 h
FILTRATION
Type
FILTRATION
Details
The warm mixture is then filtered
CUSTOM
Type
CUSTOM
Details
evaporated at reduced pressure and 60° C. to a viscous residue
CUSTOM
Type
CUSTOM
Details
dried with a vacuum pump at 50°
CUSTOM
Type
CUSTOM
Details
The solid residue is collected
CUSTOM
Type
CUSTOM
Details
grinded

Outcomes

Product
Name
Type
Smiles
FC(S(=O)(=O)[O-])(F)F.[Al+3].FC(S(=O)(=O)[O-])(F)F.FC(S(=O)(=O)[O-])(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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